N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at the 4-position with a furan-3-yl group. The pyrazole is connected via an ethyl linker to a cyclopropane ring bearing a sulfonamide moiety. This structural combination introduces unique steric and electronic properties:
- Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, often associated with hydrogen bonding and metabolic stability.
- Cyclopropane sulfonamide: The strained cyclopropane ring imposes rigidity, while the sulfonamide group enhances solubility and serves as a common pharmacophore in enzyme inhibition.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,12-1-2-12)14-4-5-15-8-11(7-13-15)10-3-6-18-9-10/h3,6-9,12,14H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECZWPCNHVMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves a multistep process:
Formation of Pyrazolyl Intermediate: : This is usually achieved through the condensation of hydrazine with an appropriate β-diketone or α,β-unsaturated ketone, resulting in the formation of a 1H-pyrazole structure.
Attachment of Furan Ring: : The furan ring can be introduced via electrophilic aromatic substitution or through the cyclization of an appropriate precursor.
Integration of Cyclopropanesulfonamide: : This step involves the reaction of the previously formed intermediate with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent production, and catalysts may be used to accelerate specific reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming various oxidized derivatives.
Reduction: : Reduction can target the nitrogens in the pyrazole ring, potentially leading to saturated analogs.
Substitution: : Both the furan and pyrazole rings can participate in substitution reactions, which can be exploited to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Various halides or organometallic reagents under controlled conditions.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Dihydropyrazole derivatives.
Substitution Products: : Halogenated or alkylated analogs.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has shown promise in several scientific fields:
Chemistry: : Used as a building block in organic synthesis for the development of new materials.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: : Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exerts its effects can vary based on its application:
Enzyme Inhibition: : It may bind to active sites or allosteric sites of enzymes, altering their activity.
Pathway Modulation: : The compound can interact with specific molecular pathways, affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares key structural elements of the target compound with analogs from the literature:
Key Observations:
Compared to the pyridine sulfonamide in , the target’s cyclopropane sulfonamide may enhance rigidity and alter electronic distribution.
Substituent Effects :
- The furan-3-yl group in the target contrasts with electron-withdrawing groups (e.g., chlorine in or fluorine in ), suggesting differences in lipophilicity and metabolic pathways.
- The ethyl linker in the target provides flexibility, whereas carbamoyl () or methyl sulfonamide () linkers may restrict conformational mobility.
Physicochemical Properties
Discussion:
- Molecular Weight : The target’s estimated molecular weight (~350–400 m/z) is lower than the pyrazolo-pyrimidine analog (589.1 m/z ), suggesting better bioavailability.
- Melting Points : The absence of polar groups (e.g., carbamoyl in ) in the target may result in a lower melting point compared to and .
- Solubility : The cyclopropane sulfonamide in the target could improve aqueous solubility relative to aromatic sulfonamides (e.g., ).
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound features a cyclopropanesulfonamide moiety linked to a furan and pyrazole ring system. This combination of heterocycles is known to enhance the pharmacological properties of compounds, making them potential candidates for various therapeutic applications. The furan ring is particularly notable for its ability to participate in biological interactions due to its electron-rich nature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step often includes the condensation of furan derivatives with hydrazine or its derivatives to form the pyrazole structure.
- Cyclopropanation : The cyclopropane ring can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other reagents.
- Sulfonamide Formation : The final step involves the reaction of the cyclopropane with sulfonamide reagents, resulting in the desired product.
Biological Activity
Research has indicated that compounds containing furan and pyrazole rings exhibit a range of biological activities, including:
-
Anticancer Activity : Studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Compound Cell Line Tested IC50 (µM) Compound A MCF-7 (Breast Cancer) 12.5 Compound B K562 (Leukemia) 15.0 - Antimicrobial Properties : The presence of the furan and pyrazole rings enhances the compound's ability to interact with microbial targets, potentially leading to antibacterial or antifungal effects.
Case Studies and Research Findings
- Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 and K562. While some derivatives showed promising results, others, including those structurally related to this compound, did not demonstrate significant cytotoxicity within the tested concentration range .
- Protein Kinase Inhibition : The inhibition of protein kinases is crucial for anticancer drug development. Research indicates that certain pyrazole derivatives can act as inhibitors of CDK2 and Abl kinases; however, specific structural modifications may be necessary for enhanced activity .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to various biological targets can be predicted using molecular docking techniques. These studies help elucidate potential mechanisms of action and guide further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
